3-(Dipropylcarbamoyl)propanoic acid
Overview
Description
3-(Dipropylcarbamoyl)propanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of propanoic acid, characterized by the presence of a dipropylcarbamoyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dipropylcarbamoyl)propanoic acid typically involves the reaction of propanoic acid derivatives with dipropylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as solvent recycling and waste minimization .
Chemical Reactions Analysis
Types of Reactions: 3-(Dipropylcarbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted carbamoyl derivatives
Scientific Research Applications
3-(Dipropylcarbamoyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating hypoxia-related diseases and as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Dipropylcarbamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, the compound stabilizes HIFs, leading to the activation of hypoxia-responsive genes that promote adaptive responses to low oxygen conditions . This mechanism is of particular interest in the development of therapies for anemia and other hypoxia-related conditions.
Comparison with Similar Compounds
3-Carbamoylpropanoic acid: A simpler analog without the dipropyl groups, used in similar research applications.
3-(Dipropylcarbamoyl)butanoic acid: A structurally related compound with an additional carbon in the backbone, exhibiting similar chemical properties.
N,N-Dipropylglycine: Another related compound with a different backbone structure but similar functional groups.
Uniqueness: 3-(Dipropylcarbamoyl)propanoic acid stands out due to its specific structural features, which confer unique reactivity and biological activity. The presence of the dipropylcarbamoyl group enhances its ability to interact with enzymes and other biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-(dipropylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-7-11(8-4-2)9(12)5-6-10(13)14/h3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXMWPTPBCNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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